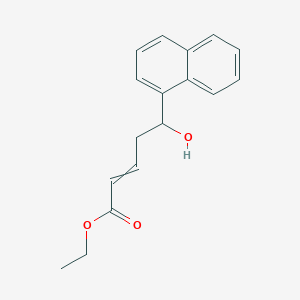
Ethyl 5-hydroxy-5-(naphthalen-1-yl)pent-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-hydroxy-5-(naphthalen-1-yl)pent-2-enoate is an organic compound belonging to the class of α,β-unsaturated carboxylic esters. This compound features a naphthalene ring, which is a fused pair of benzene rings, attached to a pent-2-enoate moiety. The presence of the hydroxyl group and the conjugated double bond in the ester function makes it a versatile molecule in organic synthesis and various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-hydroxy-5-(naphthalen-1-yl)pent-2-enoate typically involves the vinylogous aldol addition reaction. One common method includes the reaction of naphthaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent purification systems and chromatographic techniques are employed to isolate and purify the compound .
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The conjugated double bond can be reduced using hydrogenation reactions to yield saturated esters.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Formation of naphthalen-1-ylpent-2-enoic acid.
Reduction: Formation of ethyl 5-hydroxy-5-(naphthalen-1-yl)pentanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 5-hydroxy-5-(naphthalen-1-yl)pent-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Ethyl 5-hydroxy-5-(naphthalen-1-yl)pent-2-enoate involves its interaction with various molecular targets. The hydroxyl group and the conjugated double bond play crucial roles in its reactivity. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Methyl 5-hydroxy-5-(naphthalen-1-yl)pent-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 5-hydroxy-5-phenylpent-2-enoate: Similar structure but with a phenyl group instead of a naphthalen-1-yl group.
Ethyl 5-hydroxy-5-(2,4-dimethoxyphenyl)pent-2-enoate: Similar structure but with a 2,4-dimethoxyphenyl group instead of a naphthalen-1-yl group.
Uniqueness: this compound is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and potential biological activities.
Propriétés
Numéro CAS |
919296-44-9 |
|---|---|
Formule moléculaire |
C17H18O3 |
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
ethyl 5-hydroxy-5-naphthalen-1-ylpent-2-enoate |
InChI |
InChI=1S/C17H18O3/c1-2-20-17(19)12-6-11-16(18)15-10-5-8-13-7-3-4-9-14(13)15/h3-10,12,16,18H,2,11H2,1H3 |
Clé InChI |
NULJSNLQAGFFMJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CCC(C1=CC=CC2=CC=CC=C21)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[5-(3,5-dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B12633542.png)

![5-Nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester](/img/structure/B12633558.png)
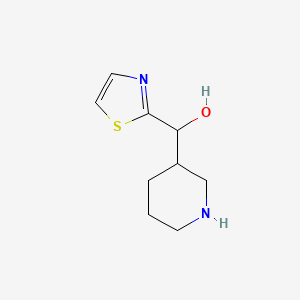
![2-Bromo-5-[(4-methoxyphenyl)methyl]thiophene](/img/structure/B12633572.png)
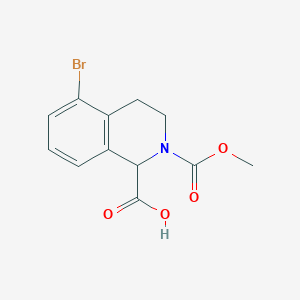
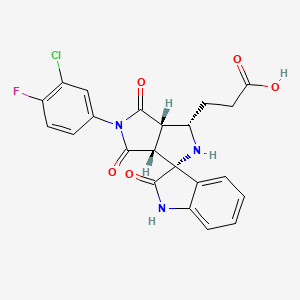
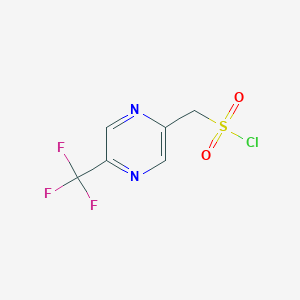
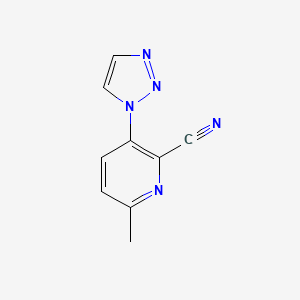
![{2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol](/img/structure/B12633602.png)
![3H-Imidazo[4,5-b]pyridine-7-carboxamide, N-(3S)-3-piperidinyl-2-(2-thienyl)-](/img/structure/B12633608.png)

![8-(2,4-dichlorobenzoyl)oxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12633612.png)
![3-(2,3-difluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12633616.png)
